molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

Cat. No.: B13550398
M. Wt: 288.61 g/mol
InChI Key: PXAWTGLOBKHHBS-UHFFFAOYSA-N
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Description

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride is a chemical compound known for its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.

Scientific Research Applications

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
  • 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
  • 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride

Uniqueness

The uniqueness of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride lies in its bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure consists of a cyclobutane ring fused to an isoquinoline moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15BrClN
  • Molecular Weight : 288.61 g/mol
  • IUPAC Name : 8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]

The compound's unique structure allows it to engage in diverse interactions within biological systems, making it a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). In high-throughput screenings, compounds similar to 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] were identified with significant inhibitory concentrations (IC) against M. tuberculosis, indicating potential as an anti-tuberculosis agent .
  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes and receptors, modulating various signaling pathways. This interaction is crucial for determining its efficacy as a therapeutic agent . The specific binding sites and pathways involved remain an area of active research.
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays against human liver cancer cells (HepG2) have demonstrated varying degrees of cytotoxic effects. Some derivatives show low cytotoxicity with a high selectivity index, suggesting that they may selectively target pathogenic cells over normal cells .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, comparisons can be made with structurally related compounds:

Compound NameIC50 (µM)Selectivity Index (SI)Biological Activity
8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]<20HighAntimicrobial
7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]>30ModerateAntimicrobial
7'-chloro analog<15HighAntimicrobial

This table illustrates that while the brominated variant exhibits potent activity, other halogenated derivatives may display different profiles in terms of potency and selectivity.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of spirocyclic compounds similar to this compound:

  • Study on Antimycobacterial Activity :
    A study conducted on a library of compounds revealed that certain spiro derivatives exhibited IC90 values below 20 µM against M. tuberculosis. These findings suggest that structural modifications can enhance the efficacy against resistant strains .
  • Structure–Activity Relationship (SAR) :
    Research into the SAR of spiro derivatives has highlighted key functional groups that influence biological activity. Modifications at specific positions on the isoquinoline ring can lead to improved selectivity and potency against targeted pathogens .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H

InChI Key

PXAWTGLOBKHHBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl

Origin of Product

United States

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